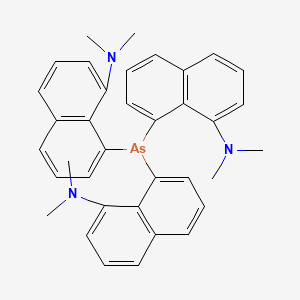
8,8',8''-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) is a complex organic compound characterized by the presence of an arsenic atom bonded to three N,N-dimethylnaphthalen-1-amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) typically involves the reaction of arsenic trichloride with N,N-dimethylnaphthalen-1-amine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a catalyst to increase the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure the quality and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other by-products.
Reduction: Reduction reactions can convert the compound into lower oxidation state arsenic compounds.
Substitution: The N,N-dimethylnaphthalen-1-amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in specialized industrial processes.
Wirkmechanismus
The mechanism of action of 8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in inhibiting certain enzymes or modulating receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-1-naphthylamine: An aromatic amine with similar structural features but lacking the arsenic atom.
1-Naphthylamine: A simpler compound with a single naphthalene ring and an amino group.
Dimethylaniline: Another aromatic amine with a different aromatic ring structure.
Uniqueness
8,8’,8’'-Arsanetriyltris(N,N-dimethylnaphthalen-1-amine) is unique due to the presence of the arsenic atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where its unique reactivity and interactions are advantageous.
Eigenschaften
CAS-Nummer |
183954-20-3 |
|---|---|
Molekularformel |
C36H36AsN3 |
Molekulargewicht |
585.6 g/mol |
IUPAC-Name |
8-bis[8-(dimethylamino)naphthalen-1-yl]arsanyl-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C36H36AsN3/c1-38(2)31-22-10-16-25-13-7-19-28(34(25)31)37(29-20-8-14-26-17-11-23-32(35(26)29)39(3)4)30-21-9-15-27-18-12-24-33(36(27)30)40(5)6/h7-24H,1-6H3 |
InChI-Schlüssel |
PNJMEWIAWFKNMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C(=CC=C2)[As](C3=CC=CC4=C3C(=CC=C4)N(C)C)C5=CC=CC6=C5C(=CC=C6)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


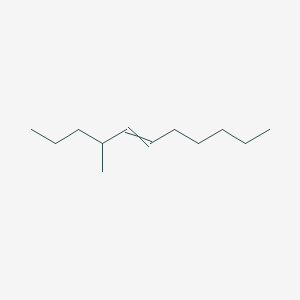
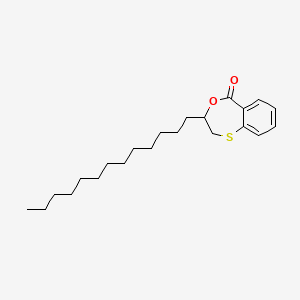
![Acetamide, 2,2,2-trifluoro-N-[4-(phenylamino)phenyl]-](/img/structure/B15162437.png)
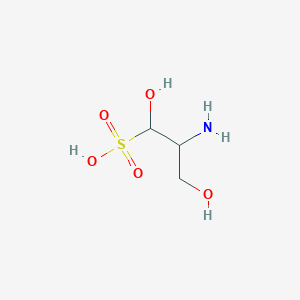

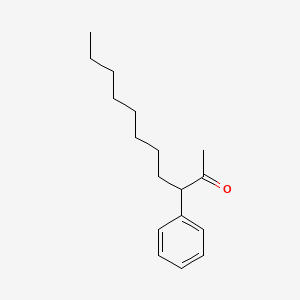
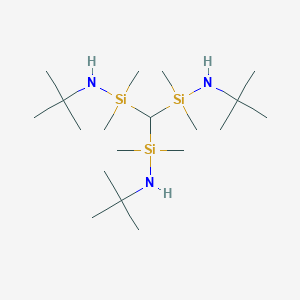
![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)
![1,3-Bis[4-(diphenylamino)phenyl]azulene](/img/structure/B15162479.png)

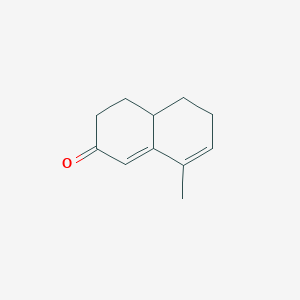
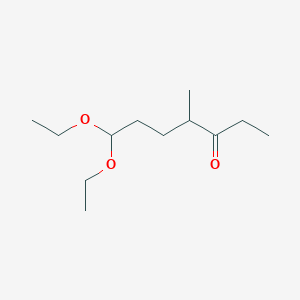
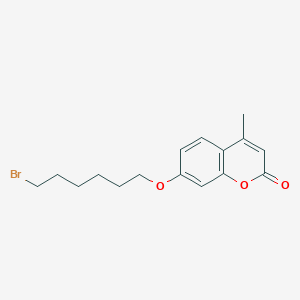
![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)
